molecular formula C14H12O5 B13185117 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid

4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid

Cat. No.: B13185117
M. Wt: 260.24 g/mol
InChI Key: RUJVUKDMUAJITA-UHFFFAOYSA-N
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Description

4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is an organic compound with the molecular formula C14H12O5 This compound features a benzoic acid moiety linked to a furan ring, which is further substituted with a carboxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific solvents and catalysts to facilitate the reaction. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxyl group yields alcohol derivatives .

Scientific Research Applications

4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid is unique due to the presence of both the furan ring and the carboxymethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

4-[5-(carboxymethyl)-4-methylfuran-2-yl]benzoic acid

InChI

InChI=1S/C14H12O5/c1-8-6-12(19-11(8)7-13(15)16)9-2-4-10(5-3-9)14(17)18/h2-6H,7H2,1H3,(H,15,16)(H,17,18)

InChI Key

RUJVUKDMUAJITA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=C(C=C2)C(=O)O)CC(=O)O

Origin of Product

United States

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